molecular formula C16H22N2O3S B213946 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

カタログ番号 B213946
分子量: 322.4 g/mol
InChIキー: GEQXSECHWINMQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid is a chemical compound with potential applications in scientific research. The compound is also known as MBTH-CPA and is synthesized through a series of chemical reactions.

作用機序

The mechanism of action of MBTH-CPA involves the inhibition of DPP-IV, which is a protease that cleaves the incretin hormone glucagon-like peptide-1 (GLP-1). GLP-1 is an important regulator of glucose metabolism, and its degradation by DPP-IV leads to decreased insulin secretion and increased blood glucose levels. By inhibiting DPP-IV, MBTH-CPA increases the levels of GLP-1, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBTH-CPA are primarily related to its inhibition of DPP-IV. Studies have shown that MBTH-CPA increases the levels of GLP-1 and insulin, leading to improved glucose metabolism and decreased blood glucose levels. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

実験室実験の利点と制限

MBTH-CPA has several advantages for lab experiments, including its potency as a DPP-IV inhibitor and its potential as a new class of DPP-IV inhibitors. However, the synthesis of the compound is complex and requires specialized equipment and skilled personnel. In addition, the compound has not yet been extensively studied in vivo, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on MBTH-CPA. One direction is to further investigate the compound's potential as a new class of DPP-IV inhibitors for the treatment of type 2 diabetes. Another direction is to explore the compound's anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of MBTH-CPA in humans.

合成法

The synthesis of MBTH-CPA involves a series of chemical reactions, including the condensation of 2-aminobenzothiazole with cyclohexanone, followed by the acylation of the resulting compound with chloroacetyl chloride. The final product is obtained through the reaction of the resulting compound with N-methyl-N-[(tert-butoxycarbonyl)amino]acetic acid. The synthesis of MBTH-CPA is a complex process and requires skilled personnel and specialized equipment.

科学的研究の応用

MBTH-CPA has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. DPP-IV inhibitors have been shown to be effective in the treatment of type 2 diabetes, and MBTH-CPA has the potential to be developed into a new class of DPP-IV inhibitors.

特性

製品名

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

分子式

C16H22N2O3S

分子量

322.4 g/mol

IUPAC名

2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H22N2O3S/c1-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h9-11H,2-8H2,1H3,(H,20,21)(H,17,18,19)

InChIキー

GEQXSECHWINMQT-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCCC3C(=O)O

正規SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCCC3C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。